molecular formula C27H31ClN7O3P B10829963 Egfr-IN-17

Egfr-IN-17

Cat. No.: B10829963
M. Wt: 568.0 g/mol
InChI Key: LLUHSVVGRQBIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of EGFR-IN-17 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

EGFR-IN-17 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

EGFR-IN-17 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.

    Biology: It is used to investigate the role of EGFR in cell proliferation, differentiation, and survival.

    Medicine: It is used in preclinical studies to evaluate its efficacy in overcoming resistance to EGFR TKIs in NSCLC.

    Industry: It is used in the development of new therapeutic agents targeting EGFR

Mechanism of Action

EGFR-IN-17 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the phosphorylation of EGFR and its downstream signaling pathways, leading to the inhibition of cell proliferation and survival. The molecular targets and pathways involved include the EGFR signaling pathway and its downstream effectors .

Comparison with Similar Compounds

EGFR-IN-17 is unique compared to other EGFR inhibitors due to its ability to overcome C797S-mediated resistance. Similar compounds include:

This compound stands out due to its potency and selectivity in overcoming specific resistance mechanisms, making it a valuable tool in cancer research and therapy.

Properties

Molecular Formula

C27H31ClN7O3P

Molecular Weight

568.0 g/mol

IUPAC Name

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-5-(1-methylpyrazol-4-yl)-4-morpholin-4-ylphenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C27H31ClN7O3P/c1-34-17-18(15-30-34)19-13-22(24(37-2)14-23(19)35-9-11-38-12-10-35)32-27-29-16-20(28)26(33-27)31-21-7-5-6-8-25(21)39(3,4)36/h5-8,13-17H,9-12H2,1-4H3,(H2,29,31,32,33)

InChI Key

LLUHSVVGRQBIMO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2N3CCOCC3)OC)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.